molecular formula C20H23N3O B8328806 2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine

2-Isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine

Cat. No. B8328806
M. Wt: 321.4 g/mol
InChI Key: BQFVTNJFKVCSKE-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

To a solution of N-[2-(2-isobutyl-6-methyl-pyridin-4-yl)-2-oxo-ethyl]-2,6-dimethyl-isonicotinamide (9 mg, 27 μmol) in THF (1 mL), Burgess reagent (20 mg, 80 μmol) is added. The mixture is stirred at 60° C. for 2 h before it is concentrated. The crude product is purified on prep. TLC plates with DCM containing 5% of methanol to give 2-isobutyl-4-[2-(2,6-dimethyl-4-pyridinyl)-oxazol-5-yl]-6-methyl-pyridine (5 mg) as a pale yellow wax; LC-MS: tR=0.96*, [M+1]+=322.12; 1H NMR (CDCl3): δ 1.00 (d, J=6.8 Hz, 6H), 2.13-2.24 (m, 1H), 2.64 (s, 3H), 2.66 (s, 6H), 2.72 (d, J=7.3 Hz, 2H), 7.24 (s, 1H), 7.31 (s, 1H), 7.67 (s, 3H).
Name
N-[2-(2-isobutyl-6-methyl-pyridin-4-yl)-2-oxo-ethyl]-2,6-dimethyl-isonicotinamide
Quantity
9 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:10]=[C:9]([C:11](=[O:24])[CH2:12][NH:13][C:14](=O)[C:15]2[CH:20]=[C:19]([CH3:21])[N:18]=[C:17]([CH3:22])[CH:16]=2)[CH:8]=[C:7]([CH3:25])[N:6]=1)[CH:2]([CH3:4])[CH3:3].CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[CH2:1]([C:5]1[CH:10]=[C:9]([C:11]2[O:24][C:14]([C:15]3[CH:20]=[C:19]([CH3:21])[N:18]=[C:17]([CH3:22])[CH:16]=3)=[N:13][CH:12]=2)[CH:8]=[C:7]([CH3:25])[N:6]=1)[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
N-[2-(2-isobutyl-6-methyl-pyridin-4-yl)-2-oxo-ethyl]-2,6-dimethyl-isonicotinamide
Quantity
9 mg
Type
reactant
Smiles
C(C(C)C)C1=NC(=CC(=C1)C(CNC(C1=CC(=NC(=C1)C)C)=O)=O)C
Name
Quantity
20 mg
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 60° C. for 2 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified on prep

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)C1=NC(=CC(=C1)C1=CN=C(O1)C1=CC(=NC(=C1)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 mg
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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